2-chloro-N-(5-phenyl-1,2-oxazol-3-yl)acetamide
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Overview
Description
2-chloro-N-(5-phenyl-1,2-oxazol-3-yl)acetamide is a heterocyclic compound that contains both an oxazole ring and a chloroacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(5-phenyl-1,2-oxazol-3-yl)acetamide typically involves the reaction of 5-phenyl-1,2-oxazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(5-phenyl-1,2-oxazol-3-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The oxazole ring can be subjected to oxidation or reduction under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted oxazole derivatives.
Oxidation: Formation of oxazole N-oxides.
Reduction: Formation of reduced oxazole derivatives.
Scientific Research Applications
2-chloro-N-(5-phenyl-1,2-oxazol-3-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimicrobial and anticancer compounds.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: It is used in the development of new materials and as a precursor for the synthesis of other heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-chloro-N-(5-phenyl-1,2-oxazol-3-yl)acetamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-phenylacetamide: Similar structure but lacks the oxazole ring.
5-phenyl-1,2-oxazole: Contains the oxazole ring but lacks the chloroacetamide group.
Chloroacetanilide: Similar to 2-chloro-N-phenylacetamide but with different substituents.
Uniqueness
2-chloro-N-(5-phenyl-1,2-oxazol-3-yl)acetamide is unique due to the presence of both the oxazole ring and the chloroacetamide group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields of research and industry .
Properties
Molecular Formula |
C11H9ClN2O2 |
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Molecular Weight |
236.65 g/mol |
IUPAC Name |
2-chloro-N-(5-phenyl-1,2-oxazol-3-yl)acetamide |
InChI |
InChI=1S/C11H9ClN2O2/c12-7-11(15)13-10-6-9(16-14-10)8-4-2-1-3-5-8/h1-6H,7H2,(H,13,14,15) |
InChI Key |
PUGNORZKZZYGKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)NC(=O)CCl |
Origin of Product |
United States |
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